NAT2 Genotype-Dependent Cmax Variation
Acetylsulfopyridine Cmax exhibits clear, quantifiable stratification across NAT2 genotypes in a healthy Chinese cohort, enabling its use as a phenotypic discrimination standard. Following a single 1000 mg sulfasalazine dose, the Cmax of Acetylsulfopyridine in homozygous wild-type (rapid acetylators) was 12.67 ± 3.32 mg/L, decreasing to 9.07 ± 2.29 mg/L in heterozygotes (intermediate acetylators) and further declining to 4.22 ± 0.93 mg/L in homozygous variant (slow acetylators), with statistically significant intergroup differences [1].
| Evidence Dimension | Maximum plasma concentration (Cmax) by NAT2 genotype |
|---|---|
| Target Compound Data | w/w: 12.67 ± 3.32 mg/L; w/m: 9.07 ± 2.29 mg/L; m/m: 4.22 ± 0.93 mg/L |
| Comparator Or Baseline | Sulfapyridine (parent compound) Cmax: w/w: 4.55 ± 1.38 mg/L; w/m: 6.10 ± 1.79 mg/L; m/m: 9.65 ± 2.34 mg/L |
| Quantified Difference | AcSP: 3.0× higher in w/w vs m/m (12.67 vs 4.22 mg/L); SP: inverse relationship with 2.1× higher in m/m vs w/w (9.65 vs 4.55 mg/L) |
| Conditions | Healthy Chinese adults (n=18), single oral dose of 1000 mg sulfasalazine, plasma HPLC quantification over 72 hours |
Why This Matters
This quantitative genotype-stratified Cmax pattern provides a validated reference range for establishing acetylator phenotype classification cutoffs in clinical laboratory assays, a critical parameter for dose individualization to mitigate adverse events.
- [1] Ma JJ, Liu CG, Li JH, et al. Effects of NAT2 polymorphism on SASP pharmacokinetics in Chinese population. Clin Chim Acta. 2009;407(1-2):30-35. View Source
